Lipophilicity: Fluorinated vs. Non-Fluorinated Analog
The introduction of a fluorine atom at the para-position of the phenyl ring in tert-butyl 4-fluoro-2-(1-hydroxyethyl)phenylcarbamate results in a quantifiably higher lipophilicity compared to its non-fluorinated phenylcarbamate analog, tert-butyl phenylcarbamate. This is a critical determinant for membrane permeability and ADME properties [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | tert-butyl phenylcarbamate (XLogP3: 1.9) |
| Quantified Difference | ΔXLogP3 = +0.8 |
| Conditions | Calculated lipophilicity based on the compound's structure [1]. |
Why This Matters
This 0.8 unit increase in XLogP3 translates to a roughly 6.3-fold higher predicted partition coefficient in octanol/water, a key differentiator for selecting a lead compound with optimized cell permeability in early-stage drug discovery.
- [1] PubChem. tert-Butyl phenylcarbamate. XLogP3 Data. View Source
